molecular formula C23H17BrFN3O2 B12219606 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

Cat. No.: B12219606
M. Wt: 466.3 g/mol
InChI Key: MJRFOZFIHMSYCQ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a bromophenyl group, and a fluorobenzyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the substituted pyrimidine with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Research: Used as a probe to study the interaction of small molecules with biological macromolecules.

    Chemical Biology: Employed in the design of chemical probes to investigate biological pathways.

    Pharmaceutical Industry: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol involves:

    Molecular Targets: It targets specific enzymes such as kinases that are involved in cell signaling pathways.

    Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol
  • 2-[2-Amino-5-(4-methylphenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol makes it more reactive in substitution reactions compared to its chloro or methyl analogs.
  • Biological Activity : The specific substitution pattern enhances its binding affinity to certain biological targets, making it a more potent compound in medicinal chemistry applications.

Properties

Molecular Formula

C23H17BrFN3O2

Molecular Weight

466.3 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrFN3O2/c24-16-7-5-14(6-8-16)19-12-27-23(26)28-22(19)18-10-9-17(11-21(18)29)30-13-15-3-1-2-4-20(15)25/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

MJRFOZFIHMSYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)F

Origin of Product

United States

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